molecular formula C15H15NO4S3 B2557158 (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 300826-82-8

(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No. B2557158
CAS RN: 300826-82-8
M. Wt: 369.47
InChI Key: GUDOSHXDNHLWRU-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylidene group, a thioxothiazolidinone group, and a methylthio butanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzylidene group would likely contribute to the compound’s aromaticity, while the thioxothiazolidinone and methylthio butanoic acid groups would likely contribute to its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thioxothiazolidinone and methylthio butanoic acid groups. These groups are often involved in various chemical reactions, including condensation reactions and nucleophilic substitutions .

Scientific Research Applications

Antimicrobial Activity

  • A study by PansareDattatraya and Devan (2015) synthesized derivatives of (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid and tested them for antimicrobial activity against gram-positive and gram-negative bacteria. The compounds showed good to moderate activity, with some being comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).

Supramolecular Structures

  • Delgado et al. (2005) researched the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, including the compound . Their study provided insights into the hydrogen bonding and molecular interactions of these compounds (Delgado et al., 2005).

Anticancer Activity

  • Havrylyuk et al. (2010) evaluated the anticancer activity of novel 4-thiazolidinones containing a benzothiazole moiety. They found that some derivatives exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).

Synthesis and Characterization

  • Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of related compounds, providing insights into their potential applications in medicine (Spoorthy et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S3/c1-22-6-5-11(14(19)20)16-13(18)12(23-15(16)21)8-9-3-2-4-10(17)7-9/h2-4,7-8,11,17H,5-6H2,1H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDOSHXDNHLWRU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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